5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, as well as an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The introduction of the chloro and methoxy groups onto the benzamide core can be performed using electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a strong acid.
Amide Bond Formation: The final step involves coupling the imidazo[1,2-a]pyridine moiety with the substituted benzamide through an amide bond formation reaction. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, thiols, sodium methoxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules like proteins and nucleic acids.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The chloro and methoxy groups can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzamide: Lacks the imidazo[1,2-a]pyridine moiety.
2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide: Lacks the chloro group.
5-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide: Lacks the methoxy group.
Uniqueness
The presence of both the chloro and methoxy groups, along with the imidazo[1,2-a]pyridine moiety, makes 5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide unique. This combination of functional groups can provide a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-4-3-9-22-11-14(21-17(12)22)7-8-20-18(23)15-10-13(19)5-6-16(15)24-2/h3-6,9-11H,7-8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGHGLASOADHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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